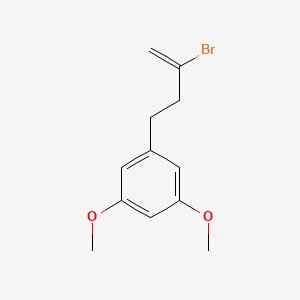

2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene” is a boron-containing compound . Boron compounds have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .

Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .

Chemical Reactions Analysis

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids , having a pKa value of 4–10 . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Carbonic Anhydrase Inhibitory Properties : A study demonstrated the synthesis of bromophenols, including derivatives of 2-Bromo-4-(3,5-dimethoxyphenyl)-1-butene, and their inhibitory effects on the human carbonic anhydrase II enzyme. These compounds exhibited a range of inhibitory capacities, indicating their potential as leads for developing novel inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Chemical Synthesis and Characterization

- Synthesis and Antioxidant Properties : Another study focused on the synthesis of diphenylmethane derivative bromophenols, including a natural product, starting from a precursor similar to this compound. The synthesized compounds were evaluated for their antioxidant properties, showing significant antioxidant power and suggesting their utility in medicinal chemistry for developing treatments against oxidative stress-related diseases (Balaydın et al., 2010).

Mechanistic Studies and Catalysis

- Thermal Chemistry on Pt Surfaces : A study investigated the thermal chemistry of various C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces. This research provided insights into the mechanisms of hydrogenation, dehydrogenation, and isomerization reactions on platinum surfaces, which are relevant for catalytic processes in industrial chemistry (Lee & Zaera, 2005).

Material Science and Polymer Chemistry

- Catalyst-Transfer Polycondensation : In the field of polymer chemistry, a study detailed the mechanism of Ni-catalyzed chain-growth polymerization of a monomer leading to well-defined poly(3-hexylthiophene). This work highlights the role of catalysts in polymer synthesis, showing how the controlled reaction of brominated monomers can lead to polymers with precise structural properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Safety and Hazards

Direcciones Futuras

Taking into consideration these findings, this review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

Its potential role in sm cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds , which could have various effects depending on the specific context.

Action Environment

It is known that sm cross-coupling reactions, in which the compound may be involved, are generally environmentally benign and tolerant of a variety of functional groups .

Propiedades

IUPAC Name |

1-(3-bromobut-3-enyl)-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1,4-5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJOAAUBDNOPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=C)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641221 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34217-65-7 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)

![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)